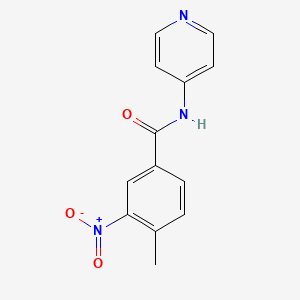

4-methyl-3-nitro-N-4-pyridinylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

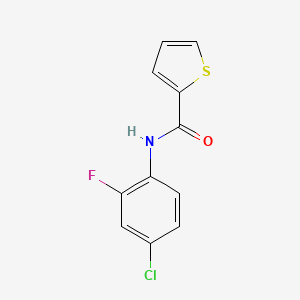

4-methyl-3-nitro-N-4-pyridinylbenzamide is a chemical compound that belongs to the class of pyridine derivatives. It is also known as MNPA and is widely used in scientific research. The compound has a unique chemical structure that makes it an important tool for studying various biological processes.

Applications De Recherche Scientifique

Nonlinear Optics

4-methyl-3-nitro-N-(pyridin-4-yl)benzamide: and its derivatives have been studied for their potential use in nonlinear optics. These materials exhibit nonlinear optical properties, making them interesting for applications such as optical signal processing, light frequency transducers, and modulators. Researchers have investigated their arrangement within layered inorganic compounds, which could serve as host carriers for transferring optical nonlinearity to macroscopic activity .

Antileukemia Agents

This compound plays a role in the preparation of derivatives related to antileukemia agents. Specifically, it is used in the synthesis of (pyridinyl)-N-[(triazolyl)phenyl]pyrimidinamine derivatives and (pyridinyl)-N-[(oxadiazolyl)phenyl]pyrimidinamine derivatives. These derivatives may exhibit activity against neoplastic stem cell leukemia, making them relevant for leukemia research .

Chronic Myelogenous Leukemia (CML) Treatment

As an intermediate in the synthesis of Nilotinib (N465300), 4-methyl-3-nitro-N-(pyridin-4-yl)benzamide holds potential for treating chronic myelogenous leukemia (CML). Nilotinib is a tyrosine kinase inhibitor used in CML therapy. Further exploration of this compound’s derivatives could contribute to advancements in CML treatment .

Neuroprotection

Compound 9a, a derivative of 4-methyl-3-nitro-N-(pyridin-4-yl)benzamide , has demonstrated significant inhibitory activity against c-Abl and potent neuroprotective effects against MPP±induced SH-SY5Y cell death. This finding suggests a potential role in neuroprotection research .

Structural Characterization

Imatinib, a therapeutic agent for leukemia, structurally resembles 4-methyl-3-nitro-N-(pyridin-4-yl)benzamide . Although imatinib has been characterized primarily as its piperazin-1-ium salt, understanding the structural features of related compounds contributes to drug development and leukemia treatment .

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with tyrosine kinases .

Mode of Action

It’s worth noting that similar compounds have been reported to inhibit the activity of tyrosine kinases . This inhibition is often achieved through the formation of numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .

Biochemical Pathways

Similar compounds have been known to affect the pathways involving tyrosine kinases , which play crucial roles in cell signaling and growth.

Result of Action

Similar compounds have been known to inhibit the activity of tyrosine kinases , which could potentially lead to the inhibition of cell growth and proliferation.

Propriétés

IUPAC Name |

4-methyl-3-nitro-N-pyridin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c1-9-2-3-10(8-12(9)16(18)19)13(17)15-11-4-6-14-7-5-11/h2-8H,1H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBDDFKVGGUGTEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=NC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47201973 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,8-dimethyl-3-(phenylethynyl)pyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione](/img/structure/B5746280.png)

![2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5746286.png)

![N-cyclooctyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5746292.png)

![3-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4(3H)-quinazolinone](/img/structure/B5746308.png)

![4-{methyl[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5746333.png)

![2-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5746348.png)

![N-{[(2-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5746364.png)

![methyl 3-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B5746366.png)

![1,1'-[1,4-phenylenebis(methylene)]di(2,5-pyrrolidinedione)](/img/structure/B5746370.png)

![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5746381.png)